molecular formula C17H16ClN3O2S B4640902 4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No. B4640902
M. Wt: 361.8 g/mol
InChI Key: RODBNESBGVKUEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those structurally similar to 4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, involves several steps starting from substituted benzaldehydes or benzylidene derivatives. These compounds are synthesized using a series of reactions that may involve the condensation of benzaldehydes with hydrazinobenzenesulfonamide, indicating a versatile approach to creating a broad range of sulfonamide compounds with potential bioactivity (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied through crystallographic and spectroscopic methods. For example, compounds with a similar sulfonamide structure have been characterized by 1H NMR, 13C NMR, and HRMS spectra, providing detailed insights into their molecular conformations (Gul et al., 2016). Additionally, crystallographic studies reveal significant differences in conformations adopted by molecules in the solid state, which could influence their biological activities (Borges et al., 2014).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions that define their chemical properties and potential applications. The synthesis process often involves reactions that introduce different substituents, affecting the compounds' reactivity and interaction with biological targets. For instance, the modification of sulfonamide compounds through the introduction of different substituents like fluorine, hydroxy, and methoxy groups can significantly alter their chemical behavior and bioactivity (Gul et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other scientific research fields. These properties are often studied through spectroscopic and crystallographic techniques, providing valuable information for optimizing the compounds' physical characteristics for desired applications (Yıldız et al., 2010).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry and other areas. Detailed studies on these compounds reveal their potential as inhibitors for various enzymes, indicating their therapeutic potentials. For example, sulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase, which plays a crucial role in various physiological processes (Gul et al., 2016).

properties

IUPAC Name

4-chloro-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-13-4-2-3-5-14(13)11-21-12-16(10-19-21)20-24(22,23)17-8-6-15(18)7-9-17/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODBNESBGVKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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